![molecular formula C24H33NO5 B12319525 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis-Tramadol (S)-(+)-mandelate is a chiral compound that combines the analgesic properties of tramadol with the mandelate moiety. Tramadol is a well-known synthetic opioid used for pain relief, while mandelate is a derivative of mandelic acid, often used in pharmaceuticals for its antimicrobial properties. The combination of these two components results in a compound with unique pharmacological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Tramadol (S)-(+)-mandelate typically involves the resolution of racemic tramadol followed by the esterification with mandelic acid. The resolution can be achieved using chiral chromatography or enzymatic methods. The esterification reaction is usually carried out under acidic conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of (+)-cis-Tramadol (S)-(+)-mandelate involves large-scale resolution of racemic tramadol using chiral stationary phases in chromatography. The resolved enantiomer is then reacted with mandelic acid in the presence of a suitable catalyst to form the final product. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(+)-cis-Tramadol (S)-(+)-mandelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace functional groups on the mandelate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(+)-cis-Tramadol (S)-(+)-mandelate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its analgesic and antimicrobial properties.
Medicine: Investigated for its potential use in pain management and as an antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (+)-cis-Tramadol (S)-(+)-mandelate involves its interaction with opioid receptors in the central nervous system. Tramadol acts as a μ-opioid receptor agonist, inhibiting the reuptake of norepinephrine and serotonin, which enhances its analgesic effects. The mandelate moiety contributes to the compound’s antimicrobial properties by disrupting bacterial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
Tramadol: A synthetic opioid used for pain relief.
Mandelic Acid: An antimicrobial agent used in pharmaceuticals and cosmetics.
Codeine: Another opioid analgesic with similar pain-relieving properties.
Uniqueness
(+)-cis-Tramadol (S)-(+)-mandelate is unique due to its combination of opioid analgesic and antimicrobial properties. This dual functionality makes it a valuable compound in both pain management and infection control, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C8H8O3/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;9-7(8(10)11)6-4-2-1-3-5-6/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1-5,7,9H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSHEWVOCXRQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
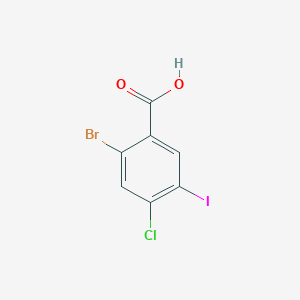
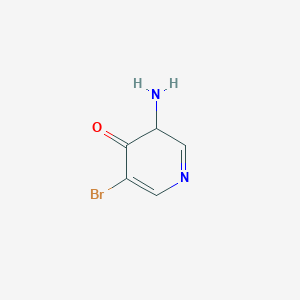


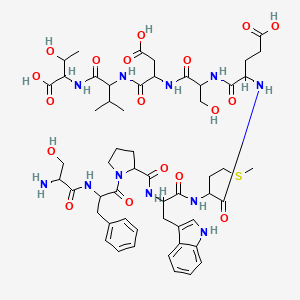
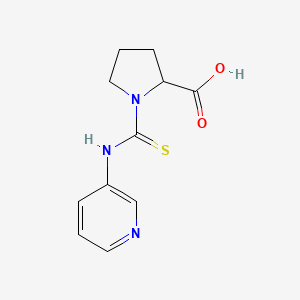
![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)


![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)

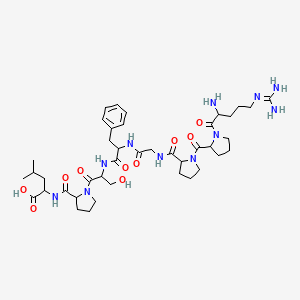
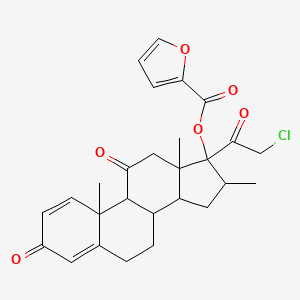
![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
